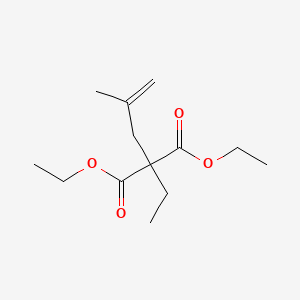
Diethyl ethyl(2-methylprop-2-en-1-yl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl ethyl(2-methylprop-2-en-1-yl)propanedioate is an organic compound with the molecular formula C13H22O4 It is characterized by its ester functional groups and a unique structure that includes a 2-methylprop-2-en-1-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl ethyl(2-methylprop-2-en-1-yl)propanedioate typically involves esterification reactions. One common method is the reaction of diethyl malonate with 2-methylprop-2-en-1-yl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl ethyl(2-methylprop-2-en-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products Formed
Oxidation: Diethyl malonate derivatives.
Reduction: Diethyl ethyl(2-methylprop-2-en-1-yl)propanediol.
Substitution: Various substituted malonates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl ethyl(2-methylprop-2-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other materials due to its ester functionality.
Mécanisme D'action
The mechanism of action of diethyl ethyl(2-methylprop-2-en-1-yl)propanedioate involves its reactivity with various nucleophiles and electrophiles. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the 2-methylprop-2-en-1-yl moiety.
Diethyl 2-methylmalonate: Contains a methyl group on the malonate backbone, offering different steric and electronic properties.
Diethyl 2-propenylmalonate: Similar structure but with a propenyl group instead of the 2-methylprop-2-en-1-yl moiety.
Uniqueness
Diethyl ethyl(2-methylprop-2-en-1-yl)propanedioate is unique due to its specific structural features, which impart distinct reactivity and potential applications compared to its analogs. The presence of the 2-methylprop-2-en-1-yl group provides additional sites for chemical modification and functionalization, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
56640-39-2 |
|---|---|
Formule moléculaire |
C13H22O4 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
diethyl 2-ethyl-2-(2-methylprop-2-enyl)propanedioate |
InChI |
InChI=1S/C13H22O4/c1-6-13(9-10(4)5,11(14)16-7-2)12(15)17-8-3/h4,6-9H2,1-3,5H3 |
Clé InChI |
NSFDDFXMHIQMNJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC(=C)C)(C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}acetic acid](/img/structure/B14625527.png)
![Acetamide, N,N'-[(2-chlorophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14625528.png)
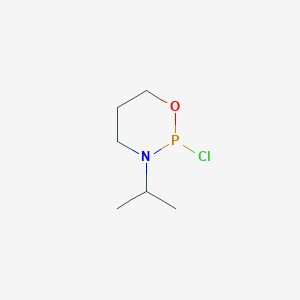
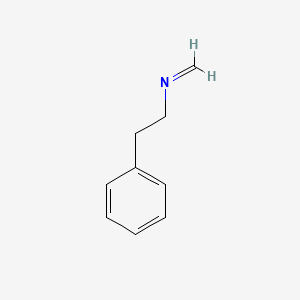
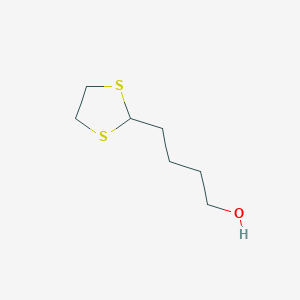
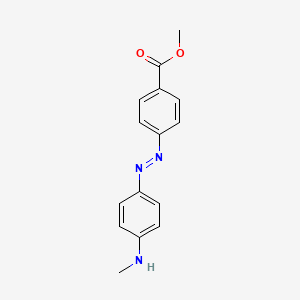
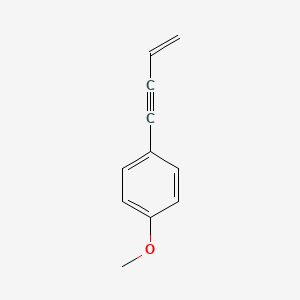
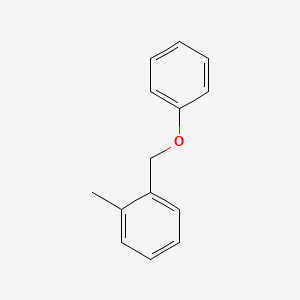

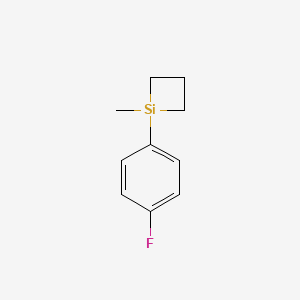

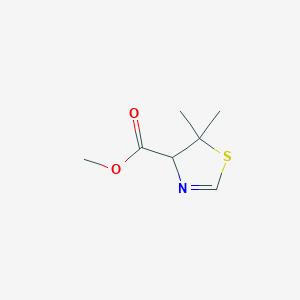
![2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14625594.png)

